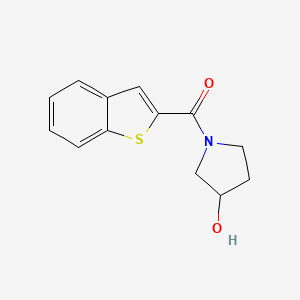

1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol

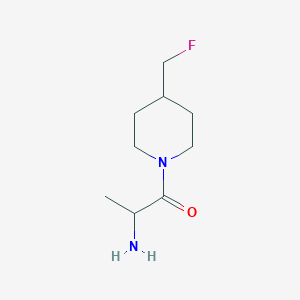

Übersicht

Beschreibung

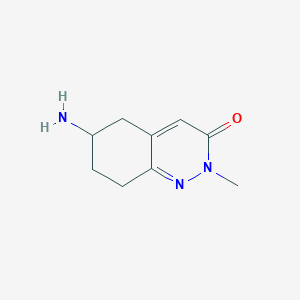

Molecular Structure Analysis

The molecular structure of “1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol” consists of a benzothiophene ring attached to a pyrrolidin-3-ol group via a carbonyl group.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

The 1-benzothiophene scaffold forms the basic structural fragment of a number of antimicrobial and antifungal drugs . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Antitumor Applications

Benzothiophene derivatives have been found to exhibit antitumor properties . This suggests that “1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol” could potentially be used in cancer research and treatment.

Hormonal Modulators

Benzothiophene derivatives have been used as hormonal modulators . This could open up potential applications in endocrinology and related medical fields.

Antioxidants

Benzothiophene derivatives have also been used as antioxidants . This suggests potential applications in combating oxidative stress-related diseases.

Organic Field-Effect Transistors (OFET) Devices

Benzothiophene is a champion molecule for high-mobility OFET devices . This suggests potential applications in the field of electronics and device engineering.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

Benzothiophene has been utilized in DSSCs and OPVs as an alternative to fullerene . This indicates potential applications in renewable energy technologies.

Aggregation-Induced Emission (AIE) and Mechanofluorochromic (MFC) Behaviour

Benzothiophene derivatives have shown AIE and MFC behaviour . This suggests potential applications in the development of new materials with unique optical properties.

Antimicrobial, Antifungal, Antioxidant, Anti-Inflammatory, Analgesic, and Anticancer Agents

Novel spiro-fused heterocyclic molecules have been synthesized to explore their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, analgesic, and anticancer agents . This suggests that “1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol” could potentially be used in the synthesis of these agents.

Safety and Hazards

While specific safety data for “1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol” is not available, it’s important to handle all chemical compounds with care. For instance, a similar compound, 1-Benzothiophene-3-carbonyl chloride, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

For instance, benzothiophenes have been reported to possess a wide range of therapeutic properties , and pyrrolidines are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The mode of action of benzothiophenes and pyrrolidines often involves interactions with enzymes, receptors, or ion channels, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on “1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol”, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing benzothiophene and pyrrolidine moieties have been found to be involved in a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

Benzothiophenes and pyrrolidines have been associated with a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Eigenschaften

IUPAC Name |

1-benzothiophen-2-yl-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-10-5-6-14(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10,15H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSWKIAYRUAXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol | |

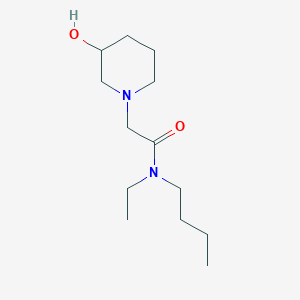

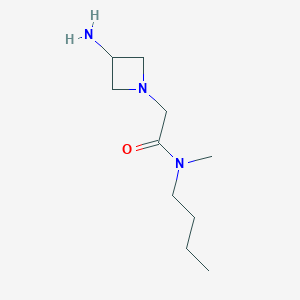

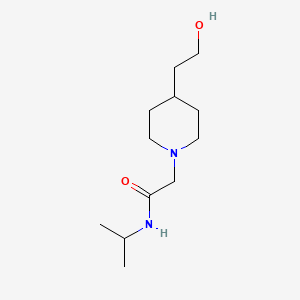

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.